(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-22-15-9-14(10-16(11-15)23-2)17(21)20-6-3-13(4-7-20)12-25-18-19-5-8-24-18/h9-11,13H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMISUUDPGQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone, with CAS number 1421472-00-5, is a complex organic molecule that exhibits a range of biological activities. Its structure features a thiazole moiety, which is known for its pharmacological significance. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 404.6 g/mol. The presence of both aromatic and heterocyclic components suggests its potential utility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O2S2 |
| Molecular Weight | 404.6 g/mol |
| CAS Number | 1421472-00-5 |
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. A study highlighted that thiazole-based compounds can interact with various cellular targets, leading to apoptosis in cancer cells. The compound may share these properties due to its structural similarities.
Neuropharmacological Effects
Thiazole-containing compounds have been investigated for their neuropharmacological effects. Some derivatives have shown anticonvulsant activity in animal models. The piperidine ring in the compound may contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies and Research Findings
- Anticancer Activity : A study involving thiazole derivatives indicated that modifications on the phenyl ring significantly enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to be crucial for improving activity levels .
- Antimicrobial Testing : In a comparative study of thiazole derivatives against bacterial strains such as E. coli and S. aureus, some compounds exhibited MIC values ranging from 100 to 400 μg/mL, indicating moderate antibacterial activity .
- Neuropharmacological Evaluation : Another investigation into thiazole-based compounds revealed their potential as anticonvulsants, with certain analogues showing complete protection in seizure models .
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Thiazole moiety : Known for its pharmacological properties, thiazoles are often involved in drug design due to their ability to interact with biological targets.
- Piperidine ring : This cyclic amine contributes to the compound's lipophilicity and potential CNS activity.
- Dimethoxyphenyl group : The presence of methoxy groups may enhance the compound's biological activity through increased electron donation and steric effects.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has been evaluated for its antiproliferative effects against several types of cancer cells, demonstrating promising results in preclinical models .
Neuroprotective Effects
The potential neuroprotective effects of thiazole derivatives are noteworthy. Compounds similar to (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone have been explored for their ability to mitigate neurodegenerative diseases such as Alzheimer's disease. The mechanism of action may involve modulation of tau protein aggregation or enhancement of neuronal survival pathways .
Antimicrobial Properties
Thiazole-containing compounds are frequently investigated for their antimicrobial activity. The unique structural features of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone suggest potential efficacy against various bacterial and fungal pathogens. Preliminary studies indicate that derivatives with similar structures exhibit significant antibacterial and antifungal activities .
Synthesis and Characterization
The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions including:
- Formation of the thiazole ring : Utilizing appropriate precursors to construct the thiazole backbone.
- Piperidine modification : Introducing the piperidine moiety through alkylation or other coupling methods.
- Final coupling with methanone : The final step usually involves a condensation reaction to form the complete structure.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on anticancer activity | Demonstrated significant inhibition of cancer cell growth in vitro | Potential for development as an anticancer agent |
| Neuroprotection assays | Showed reduction in tau aggregation in cell models | Could lead to treatments for neurodegenerative diseases |
| Antimicrobial testing | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria | Useful in developing new antibiotics |
Comparison with Similar Compounds
Key Observations :
- Synthesis: The target compound likely employs nucleophilic substitution for thioether bond formation, contrasting with the cyclo-condensation methods used for pyrazoline-based methanones .
- Functional Groups : The dihydrothiazole-thioether system in the target compound may offer superior oxidative stability compared to pyrazoline or pyridine analogs, which are prone to ring-opening under acidic conditions .
Pharmacokinetic and Physicochemical Properties
Hypothetical data based on structural analogs:
Table 2: Predicted Physicochemical Properties
Insights :
- Pyridine- and pyrazoline-based methanones exhibit better solubility due to polar heterocycles, favoring drug delivery .
Bioactivity and Mechanism of Action
- Pyrazoline-Methanones: Demonstrated inhibition of cyclooxygenase-2 (COX-2) and microtubule polymerization, with cytotoxicity against cancer cell lines .
- Pyridine-Methanones: Reported antimicrobial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) via membrane disruption .
Notes
Research Gaps: No direct studies on the target compound’s synthesis or bioactivity were identified. Comparisons rely on structurally related methanones and extrapolated data .
Structural Advantages: The thioether and dimethoxyphenyl groups may enhance stability and target specificity compared to simpler methanones, but empirical validation is required.
Applications : Prioritize in vitro assays to evaluate pesticidal or antimicrobial efficacy, leveraging methodologies from plant-derived bioactive compound studies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone, and how can reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
-
Step 1 : Formation of the thiazolidine ring via condensation of glyoxal derivatives with thiol-containing precursors (e.g., 4,5-dihydrothiazole-2-thiol) under controlled pH and temperature (60–80°C in ethanol) .
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Step 2 : Thioether linkage formation using a nucleophilic substitution reaction between the thiazole intermediate and a bromomethyl-piperidine derivative. Catalytic bases like triethylamine improve reactivity .
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Step 3 : Coupling the piperidine-thioether intermediate with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
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Critical Factors : Solvent polarity, reaction time, and catalyst choice (e.g., NaH vs. K₂CO₃) significantly impact yield. For example, polar aprotic solvents (DMF) accelerate Step 2 but may increase side-product formation .
Table 1 : Key Reaction Parameters
Step Reagents/Conditions Yield Range Key Side Products 1 Glyoxal, NH₃, EtOH, 70°C 60–75% Uncyclized thiols 2 BrCH₂-piperidine, Et₃N, DCM 50–65% Disulfide byproducts 3 3,5-Dimethoxybenzoyl chloride, DCM 70–85% Hydrolyzed ketone
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolidine ring (δ 3.8–4.2 ppm for CH₂-S) and piperidine substitution patterns (axial vs. equatorial protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.12) and detects halogenated impurities (e.g., Cl adducts from incomplete purification) .
- HPLC-PDA : Quantifies purity (>95%) using C18 columns (MeCN:H₂O gradient) and monitors degradation products under stress conditions (e.g., pH 2–12) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound to minimize side products?
- Methodological Answer :
- Reaction Path Search : Density Functional Theory (DFT) calculations identify transition states in thioether formation, predicting energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .
- Solvent Effect Simulation : COSMO-RS models screen solvent polarity effects on intermediate stability. For example, DCM stabilizes carbocation intermediates in Step 2, reducing disulfide formation .
- AI-Driven Optimization : Machine learning (e.g., Bayesian optimization) correlates historical reaction data (temperature, solvent, catalyst) with yield to propose ideal conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Cross-validate IC₅₀ values (e.g., enzyme inhibition assays) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to control variability .
- Structural-Activity Landscapes : Compare crystallographic data (if available) with molecular docking results to identify binding pose discrepancies caused by solvent-exposed residues .
- Batch Effect Correction : Statistically adjust for synthesis batch differences (e.g., residual solvents) using ANOVA or mixed-effects models .
Q. How do steric and electronic properties of substituents influence the compound’s stability in aqueous buffers?
- Methodological Answer :
- Hydrolysis Kinetics : Monitor degradation via LC-MS under physiological pH (7.4). Electron-withdrawing groups (e.g., -SO₂-piperidine) increase electrophilicity of the ketone, accelerating hydrolysis .
- Steric Shielding : Introduce bulky substituents (e.g., 2-methylbenzyl) near the thioether linkage to reduce nucleophilic attack. MD simulations quantify steric hindrance effects .
- Stabilization Strategies : Co-solvents (e.g., cyclodextrins) or prodrug formulations (e.g., ester derivatives) improve shelf-life .
Data Contradiction Analysis
Q. Why do reported yields vary for Step 2 (thioether formation), and how can reproducibility be improved?
- Root Causes :
- Oxygen Sensitivity : Thiol precursors oxidize to disulfides if reactions are not conducted under strict inert atmospheres .
- Catalyst Purity : Commercial triethylamine often contains trace water, reducing nucleophilicity. Distillation or molecular sieves improve consistency .
- Solutions :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst amount, O₂ levels) .
- In-line Monitoring : FTIR tracks thiol consumption in real-time, enabling dynamic adjustment of reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
